molecular formula C24H16O4 B3046887 7-Cinnamoyloxyisoflavone CAS No. 131814-54-5

7-Cinnamoyloxyisoflavone

Cat. No.: B3046887
CAS No.: 131814-54-5
M. Wt: 368.4 g/mol
InChI Key: OABHDNWMBXCOOQ-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Natural Origin and Structural Features 7-Cinnamoyloxyisoflavone is an acylated isoflavone derivative. A compound with an identical molecular structure, identified as 4',5-dihydroxy-7-O-methyl isoflavone 3'-O-D-(3''-E-cinnamoyl)glucoside, was isolated from the heartwood of Pterocarpus santalinus . This indicates a natural origin for this specific chemical architecture. The structure is characterized by an isoflavone core, a class of compounds within the flavonoid family, which is further modified with a cinnamoyl group esterified to it. This acylation is known to significantly influence the compound's physicochemical properties, such as its lipophilicity, which can in turn affect its bioavailability and biological activity . Research Applications and Mechanisms of Action Isoflavones are extensively researched for their broad spectrum of biological activities. As a class, they are recognized for their antioxidant, anti-inflammatory, and estrogenic/anti-estrogenic properties . The estrogenic activity stems from their structural similarity to 17β-estradiol, allowing them to bind to and modulate estrogen receptors (ERs), particularly ERβ, and act as phytoestrogens . This mechanism underpins research into their potential for managing menopausal symptoms and osteoporosis . Beyond hormonal pathways, isoflavones are investigated for their role in cancer prevention, with studies suggesting they may inhibit the growth and proliferation of cancer cells through the modulation of key signaling pathways like NF-κB and STAT3, and by inducing apoptosis . Furthermore, research indicates potential benefits for cardiovascular health, including cholesterol-lowering effects, and anti-diabetic properties through the activation of nuclear receptors like PPARs . Topical applications are also being explored, as isoflavones may protect skin cells from oxidative stress and inflammation, thereby offering anti-aging potential . The specific cinnamoyl modification present in this compound may enhance these activities, making it a compound of particular interest for investigating structure-activity relationships and novel biological functions. Usage Note This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(4-oxo-3-phenylchromen-7-yl) (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O4/c25-23(14-11-17-7-3-1-4-8-17)28-19-12-13-20-22(15-19)27-16-21(24(20)26)18-9-5-2-6-10-18/h1-16H/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABHDNWMBXCOOQ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131814-54-5
Record name 7-Cinnamoyloxyisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131814545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cinnamoyloxyisoflavone typically involves the esterification of isoflavone with cinnamic acid. The reaction is usually catalyzed by acidic or basic catalysts under reflux conditions. Common reagents include cinnamic acid, isoflavone, and a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and the use of more efficient catalysts can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Cinnamoyloxyisoflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

7-Cinnamoyloxyisoflavone has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and mechanisms of isoflavones.

    Biology: The compound’s estrogen-like effects make it a subject of interest in studies related to hormone replacement therapy and endocrine disruption.

    Medicine: Research explores its potential anti-cancer, anti-inflammatory, and antioxidant properties, making it a candidate for drug development.

    Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits

Mechanism of Action

The mechanism of action of 7-Cinnamoyloxyisoflavone involves its interaction with estrogen receptors, mimicking the effects of estrogen. It acts as a selective estrogen receptor modulator (SERM), exerting estrogenic or anti-estrogenic effects depending on the tissue context. The compound also exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

7-Methoxy Derivatives

  • 5-Methyl-7-Methoxyisoflavone (CAS 82517-12-2) Structure: Methoxy (-OCH₃) and methyl (-CH₃) groups at positions 7 and 5, respectively. Properties: Molecular weight 266.29 g/mol, purity ≥95%, stable at -20°C for ≥4 years . Pharmacology: Methoxy groups generally increase metabolic stability by resisting oxidation. Safety: No significant hazards reported; standard laboratory precautions apply .

7-Amino Derivatives

  • 7-Aminoflavone Structure: Amino (-NH₂) group at position 5. Synthesis: Produced via reduction of nitro precursors (e.g., 7-nitroflavone) . Properties: Melting point 218–220°C, molecular weight 237.26 g/mol . Comparison: The amino group’s polarity may improve water solubility but reduce membrane permeability relative to 7-cinnamoyloxyisoflavone .

7-Acetoxy Derivatives

  • 7-Acetoxy-2-Methylisoflavone (CAS 3211-63-0)
    • Structure : Acetoxy (-OAc) and methyl groups at positions 7 and 2.
    • Properties : Molecular weight 294.32 g/mol, moderate oral bioavailability (OB score 38.92) .
    • Pharmacology : The acetoxy group is metabolically labile, often serving as a prodrug that releases 7-hydroxy metabolites .
    • Comparison : The cinnamoyloxy group is bulkier and more lipophilic, possibly extending half-life but requiring enzymatic cleavage for activation .

Functionalized Isoflavones

  • (4-Oxo-3-phenyl-4H-chromen-7-yloxy)-Acetic Acid
    • Structure : Carboxylic acid-linked substituent at position 6.
    • Properties : Molecular weight 296.28 g/mol, increased water solubility due to the acidic moiety .
    • Comparison : Unlike the cinnamoyloxy group, carboxylic acid derivatives are ionized at physiological pH, limiting cellular uptake but enhancing renal excretion .

Table 1: Structural and Pharmacokinetic Comparison

Compound Substituent (Position) Molecular Weight (g/mol) logP* Key Pharmacological Traits
This compound Cinnamoyloxy (7) ~324 ~4.2 High lipophilicity, slow metabolism
5-Methyl-7-Methoxy Methoxy (7), Methyl (5) 266.29 ~3.5 Metabolic stability, moderate BBB
7-Aminoflavone Amino (7) 237.26 ~2.8 Polar, reactive
7-Acetoxy-2-Methyl Acetoxy (7), Methyl (2) 294.32 ~3.1 Prodrug, moderate bioavailability

*Estimated based on substituent contributions.

Biological Activity

7-Cinnamoyloxyisoflavone is a derivative of isoflavones, which are polyphenolic compounds found predominantly in legumes. These compounds have garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of a cinnamoyloxy group at the 7-position of the isoflavone backbone. The synthesis of this compound typically involves the modification of naturally occurring isoflavones through chemical reactions such as esterification or acylation.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that this compound effectively scavenged free radicals and reduced lipid peroxidation in vitro, suggesting its potential as a protective agent against oxidative damage.

Anti-Cancer Properties

The anti-cancer effects of this compound have been explored in various cancer cell lines. Notably, it has shown cytotoxic effects against breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of pro-apoptotic proteins such as Bax and caspases while downregulating anti-apoptotic proteins like Bcl-2.

Cancer Cell Line IC50 (µM) Mechanism
A2780 (Ovarian)2.1 ± 0.21Apoptosis induction
Panc1 (Pancreatic)3.4 ± 0.11Apoptosis induction

Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the NF-κB signaling pathway, which is critical in mediating inflammatory responses. This inhibition leads to decreased production of pro-inflammatory cytokines such as TNF-α and IL-6.

In Vivo Studies

A case study involving animal models treated with this compound showed a marked reduction in tumor size in xenograft models of breast cancer. The study highlighted that treatment with this compound resulted in significant apoptosis within tumor tissues and reduced angiogenesis.

Clinical Implications

While most studies focus on preclinical models, there is emerging evidence supporting the potential use of this compound in clinical settings. Its ability to modulate key signaling pathways suggests that it could be integrated into therapeutic regimens for cancer treatment or as a dietary supplement to enhance health outcomes.

Q & A

Q. What are the recommended methods for synthesizing 7-Cinnamoyloxyisoflavone with high purity?

Methodological Answer: Synthesis typically involves cinnamoylation of the parent isoflavone under controlled conditions. Key steps include:

  • Solvent selection : Use anhydrous solvents like dimethylformamide (DMF) or dichloromethane to minimize hydrolysis.
  • Catalysis : Employ coupling agents (e.g., DCC/DMAP) to facilitate ester bond formation.
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) ensures purity.
  • Characterization : Validate structural integrity via 1H^1H-NMR (e.g., aromatic proton signals at δ 7.2–8.1 ppm) and mass spectrometry (MS) for molecular ion confirmation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer: Adhere to GHS hazard classifications:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS07) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (H335).
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • Spectral analysis : Compare 13C^{13}C-NMR data with reference spectra (e.g., carbonyl resonance at ~170 ppm).
  • Chromatographic purity : Achieve ≥95% purity via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase).
  • Cross-validation : Use infrared (IR) spectroscopy to confirm ester functional groups (C=O stretch at ~1720 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?

Methodological Answer: Address discrepancies through:

  • Meta-analysis : Systematically compare experimental variables (e.g., cell lines, assay conditions) using PRISMA guidelines .
  • Dose-response standardization : Normalize data to EC50_{50} or IC50_{50} values, accounting for solvent effects (e.g., DMSO cytotoxicity thresholds).
  • Statistical rigor : Apply ANOVA with post-hoc tests to evaluate inter-study variability .

Q. What computational strategies are employed to model the interaction between this compound and cellular targets?

Methodological Answer: Use in silico approaches:

  • Molecular docking : Simulate binding to estrogen receptors (e.g., AutoDock Vina) with scoring functions to rank affinity.
  • Molecular dynamics (MD) : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes.
  • Validation : Correlate docking scores with in vitro bioassay results (e.g., luciferase reporter assays) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Nonlinear regression : Fit data to Hill or log-logistic models (e.g., GraphPad Prism) to derive EC50_{50} values.
  • Error analysis : Report 95% confidence intervals and use bootstrapping for small sample sizes.
  • Reproducibility : Include triplicate measurements and positive/negative controls (e.g., tamoxifen for estrogenic activity assays) .

Q. How can researchers design experiments to elucidate the metabolic stability of this compound in hepatic models?

Methodological Answer:

  • In vitro models : Use primary hepatocytes or microsomal fractions (e.g., human liver microsomes) with NADPH cofactors.
  • LC-MS/MS quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylated derivatives).
  • Kinetic parameters : Calculate intrinsic clearance (CLint_{int}) using the substrate depletion method .

Data Reporting and Reproducibility

Q. What are the best practices for reporting spectroscopic data of this compound in publications?

Methodological Answer:

  • Full disclosure : Include NMR solvent, frequency, and internal standards (e.g., TMS for 1H^1H-NMR).
  • Data deposition : Upload raw spectra to repositories like Zenodo or Figshare.
  • Cross-checking : Compare experimental IR/MS data with NIST Chemistry WebBook entries to confirm assignments .

Q. How should conflicting cytotoxicity results between 2D vs. 3D cell culture models be addressed?

Methodological Answer:

  • Model selection : Justify choice based on biological relevance (e.g., 3D spheroids for tumor microenvironment mimicry).
  • Parameter standardization : Match seeding density, drug exposure time, and viability assays (e.g., ATP vs. resazurin).
  • Mechanistic follow-up : Use transcriptomics to identify culture-dependent gene expression changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Cinnamoyloxyisoflavone
Reactant of Route 2
Reactant of Route 2
7-Cinnamoyloxyisoflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.